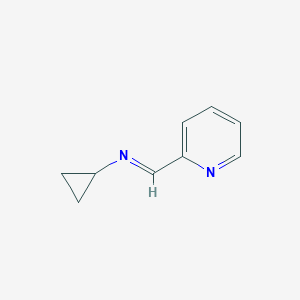
Cyclopropanamine, N-(2-pyridinylmethylene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl(2-pyridyl)methanimine is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom of the methanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclopropyl(2-pyridyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond facilitated by the removal of water.
Industrial Production Methods
While specific industrial production methods for N-Cyclopropyl(2-pyridyl)methanimine are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the imine formation reaction, and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the imine group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Cyclopropyl(2-pyridyl)methanamine.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Cyclopropyl(2-pyridyl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl(2-pyridyl)methanimine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions, including polymerization and oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Propyl(2-pyridyl)methanimine
- N-Pentyl(2-pyridyl)methanimine
Uniqueness
N-Cyclopropyl(2-pyridyl)methanimine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
121532-31-8 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-cyclopropyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2 |
Clé InChI |
IKXXCWGFFYUSQP-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=CC=N2 |
SMILES canonique |
C1CC1N=CC2=CC=CC=N2 |
Synonymes |
Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















